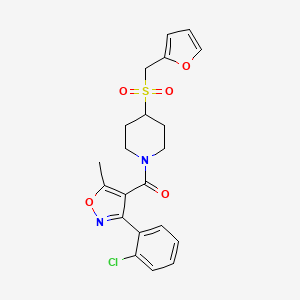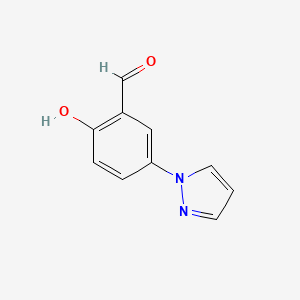![molecular formula C23H15F3N4O4S B2495287 1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline CAS No. 1251687-77-0](/img/no-structure.png)
1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline, also known as MTIC, is a synthetic compound with potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological properties. In
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Spiroxindole Derivatives
A study demonstrated the synthesis of novel spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives via a 1,3-dipolar cycloaddition (1,3-DC) reaction. These compounds were obtained by reacting isatin or N-substituted isatin with secondary amino acids, leading to potential applications in medicinal chemistry due to the biological relevance of spiroxindole scaffolds (Poomathi et al., 2015).
Development of Antimicrobial Agents
Research into the synthesis of novel indole derivatives, including those involving thiazole and indoline units, has led to the identification of compounds with significant antimicrobial activity. These compounds were tested against various bacterial and fungal species, indicating their potential as lead compounds for developing new antimicrobial agents (El-Sayed et al., 2011).
Exploring Antiproliferative Activity
A series of indoline and thiazolidine-based derivatives were synthesized and evaluated for their antiproliferative activity and ability to modulate p53, a crucial tumor suppressor protein. This study highlighted the potential of these compounds in cancer research, with specific derivatives showing promising results in inhibiting tumor cell growth at nanomolar concentrations (Bertamino et al., 2013).
Advancements in Organic Synthesis Techniques
Research on the synthesis of heterocyclic compounds using 1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline or related molecules has contributed to the development of new methods in organic synthesis. For example, efficient synthesis routes for indolocarbazole-acceptor conjugated copolymers were developed, showcasing applications in optoelectronic devices (Tsai et al., 2009).
Contributions to Enantioselective Catalysis
The compound and its derivatives have also been explored in the context of enantioselective catalysis. Studies have shown the successful application of organocatalysis to achieve high enantioselectivity in cycloaddition reactions, producing indoline scaffolds with potential pharmacological properties (Cai & You, 2012).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . These changes can include alterations in cell signaling, gene expression, or enzymatic activity, among others.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities involves different biochemical pathways and their downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the effects are diverse and depend on the specific target and pathway involved.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline' involves the condensation of 2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxylic acid with indoline-2-one in the presence of a coupling agent and a base. The resulting intermediate is then subjected to a carbonylation reaction using a suitable reagent to obtain the final product.", "Starting Materials": ["2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxylic acid", "indoline-2-one", "coupling agent", "base", "carbonylation reagent"], "Reaction": ["Step 1: Condensation of 2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxylic acid with indoline-2-one in the presence of a coupling agent and a base to obtain the intermediate product.", "Step 2: Carbonylation of the intermediate product using a suitable carbonylation reagent to obtain the final product, 1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline."] } | |
CAS-Nummer |
1251687-77-0 |
Molekularformel |
C23H15F3N4O4S |
Molekulargewicht |
500.45 |
IUPAC-Name |
3-(3-methoxyphenyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H15F3N4O4S/c1-33-16-7-3-6-15(11-16)30-21(31)19-17(8-9-35-19)29(22(30)32)12-18-27-20(28-34-18)13-4-2-5-14(10-13)23(24,25)26/h2-11H,12H2,1H3 |
InChI-Schlüssel |
NNUPEBBIGNNSIF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2495205.png)
![1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495208.png)

![9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2495210.png)

![(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2495214.png)
![6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide](/img/structure/B2495216.png)
![4-[4-(2-Methylbutan-2-yl)phenoxy]aniline](/img/structure/B2495218.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2495221.png)
![7-ethyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2495222.png)
![3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid](/img/structure/B2495223.png)
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2495224.png)
![1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid](/img/structure/B2495226.png)